molecular formula C16H14ClN B103577 1-Benzylquinolinium chloride CAS No. 15619-48-4

1-Benzylquinolinium chloride

Cat. No. B103577
CAS RN: 15619-48-4
M. Wt: 255.74 g/mol
InChI Key: GFEJZIULYONCQB-UHFFFAOYSA-M
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Description

1-Benzylquinolinium chloride is a chemical compound that is structurally related to quinoline alkaloids. It is characterized by a benzyl group attached to the nitrogen atom of the quinoline ring. The chloride indicates the presence of a chloride counterion, which is common for quaternary ammonium salts. This compound is of interest due to its potential biological activities and its use as an intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds related to 1-benzylquinolinium chloride has been explored through various methods. For instance, a palladium-catalyzed cascade reaction has been developed to efficiently synthesize 4-aryl-1,2,3,4-tetrahydroquinolines from N-allyl-N-arylsulfonamides and benzenesulfonyl chlorides, which could be related to the synthesis of 1-benzylquinolinium chloride derivatives . Additionally, an organocatalytic enantioselective Pictet-Spengler reaction has been used to synthesize 1-benzyl-1,2,3,4-tetrahydroisoquinolines, demonstrating the versatility of this approach in preparing biologically relevant alkaloids . These methods highlight the potential pathways for synthesizing 1-benzylquinolinium chloride and its derivatives.

Molecular Structure Analysis

The molecular structure of 1-benzylquinolinium chloride is not directly discussed in the provided papers. However, the structure can be inferred from related compounds. For example, the synthesis of 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinoline chlorides involves the formation of a quinoline ring with a benzyl group attached to the nitrogen atom . The molecular structure of such compounds is crucial for their biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 1-benzylquinolinium chloride include various catalytic processes. The iridium-catalyzed hydrogenation of 2-benzylquinolines is one such reaction, which proceeds via a 1,4-hydride addition, isomerization, and 1,2-hydride addition . This reaction is highly enantioselective and provides insights into the hydrogenation mechanism of quinoline derivatives. Another example is the intramolecular Friedel–Crafts cyclization reaction catalyzed by indium(III) chloride, which forms 4-vinyl-1,2,3,4-tetrahydroisoquinoline from N-tethered benzyl-alkenol . These reactions are significant for modifying the quinoline core and introducing functional groups that can alter the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzylquinolinium chloride are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred based on their structural analogs. The presence of the benzyl group and the quaternary ammonium salt form would likely influence the compound's solubility in water and organic solvents. The antiarrhythmic activity of 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinoline chlorides suggests that the quinoline derivatives have significant biological properties, which could be related to their physical and chemical characteristics .

Scientific Research Applications

Anticancer Research

1-Benzylquinolinium chloride derivatives have been investigated for their potential in cancer treatment. For instance, a study synthesized analogs maintaining the tetrahydroisoquinoline moiety with modifications on the phenyl ring. These compounds were evaluated for their in vitro anticancer activity on breast cancer cell lines, demonstrating potent cytotoxicity. This research supports the potential of 1-Benzylquinolinium chloride derivatives in anticancer drug development (Redda et al., 2010).

Antiarrhythmic Activity

Research has also explored the use of 1-Benzylquinolinium chloride derivatives in treating cardiac arrhythmias. A study synthesized 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinoline chlorides and tested their antiarrhythmic activity. The results indicated that certain isoquinolines with specific structural features exhibited significant antiarrhythmic effects, suggesting their potential therapeutic use (Mikhailovskii et al., 2017).

Corrosion Inhibition

In the field of materials science, a novel derivative of 1-Benzylquinolinium chloride showed effectiveness as a corrosion inhibitor. The study focused on the inhibitory performance of this compound in hydrochloric acid, demonstrating its potential in protecting materials from corrosion (Yang et al., 2015).

CFTR Chloride Channel Activation

1-Benzylquinolinium chloride derivatives have been investigated for their role in activating CFTR chloride channels. This research has implications for cystic fibrosis therapy, as these compounds could potentially be used to enhance chloride secretion in epithelial cells, offering a novel approach to treating this condition (Duszyk et al., 2001).

Ionic Liquid Applications

Studies have also explored the use of 1-alkylquinolinium bromide ionic liquids, closely related to 1-Benzylquinolinium chloride, in various applications. Their properties and potential uses, such as antimicrobial applications, were investigated, providing insights into the versatility and utility of these compounds (McLaughlin et al., 2011).

Nonlinear Optical Studies

1-Benzylquinolinium chloride derivatives have been studied for their nonlinear optical properties, indicating their potential in optical device applications. This research expands the scope of these compounds into the field of photonics and optical technologies (Zidan et al., 2016).

Safety And Hazards

1-Benzylquinolinium chloride is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers A study was performed using quinolinium salt as a separating agent for double azeotropic mixtures in the process of extractive distillation . Gas chromatography was employed to study the liquid–vapor equilibrium in a methanol–benzene–chloride N-benzylquinolinium system at 101.3 kPa and different concentrations of organic salt .

properties

IUPAC Name

1-benzylquinolin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEJZIULYONCQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044593
Record name 1-Benzylquinolinium chloride
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Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Quinolinium, 1-(phenylmethyl)-, chloride (1:1)
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Product Name

1-Benzylquinolinium chloride

CAS RN

15619-48-4
Record name Quinolinium, 1-(phenylmethyl)-, chloride (1:1)
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Record name Quinolinium, 1-(phenylmethyl)-, chloride (1:1)
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Record name 1-Benzylquinolinium chloride
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Record name Quinolinium, 1-(phenylmethyl)-, chloride (1:1)
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Record name 1-Benzylquinolinium chloride
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Record name 1-(benzyl)quinolinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Angelino, BH Van Valkengoed… - Journal of …, 1984 - Wiley Online Library
… Oxidation of 1-benzylquinolinium chloride (lb) gives mainly 4-oxo compound 3b and 2-oxo … The results obtained with 1-methyl- and 1-benzylquinolinium chloride clearly show that the …
Number of citations: 15 onlinelibrary.wiley.com
MB Phillips, JA Leonard, CM Grulke… - Environmental …, 2016 - ehp.niehs.nih.gov
Background Adverse outcome pathways (AOPs) link adverse effects in individuals or populations to a molecular initiating event (MIE) that can be quantified using in vitro methods. …
Number of citations: 28 ehp.niehs.nih.gov
IA Apple, O Meth-Cohn - Arkivoc, 2002 - arkat-usa.org
2-Formylanilines are very handy. For building various heterocyclic rings. But making them is not so very dandy. Low yields and multi-step ‘mongst other things. N-Alkylquinoliniums …
Number of citations: 16 www.arkat-usa.org
Y Wang, Z Yang, F Zhan, Z LYu, C Han… - New Journal of …, 2018 - pubs.rsc.org
Phenacyl quinolinium bromide (PaQBr), an old-fashioned corrosion inhibitor in strong acid medium, was reinvestigated and a new indolizine derivative (DiPaQBr) was synthesized from …
Number of citations: 23 pubs.rsc.org
JD Rogers, TL Burke, SG Osborn, JN Ryan - 2015 - pstorage-acs-6854636.s3 …
Two sources were used to identify compounds for the screening framework: a list 3 of compounds compiled by the US Environmental Protection Agency (EPA) in 20111 4 and the …
TB Knudsen, RS Judson, NC Baker… - … RESEARCH PART A …, 2015 - scholar.archive.org
… 1,2-Dinitrobenzene 1,3-Diphenylguanidine 1,5-Naphthalenediamine 17alpha-Hydroxyprogesterone 17beta-Estradiol 17-Methyltestosterone 1-Benzylquinolinium chloride 1-Dodecanol …
Number of citations: 0 scholar.archive.org
J Xu, GA Wang, L Gao, L Wu, Q Lei, H Deng… - Nature …, 2023 - nature.com
… Using 1-benzylquinolinium chloride (1-BQC) as a positively charged nonbinder, we also confirmed that BIND is highly binder-specific in both the S N 1 and S N 2 reaction pathways. …
Number of citations: 8 www.nature.com
G Braun, BI Escher - Environment International, 2023 - Elsevier
Modern society continues to pollute the environment with larger quantities of chemicals that have also become more structurally and functionally diverse. Risk assessment of chemicals …
Number of citations: 1 www.sciencedirect.com
J Xu - 2023 - dr.library.brocku.ca
… Using 1-benzylquinolinium chloride (1-BQC) as a positively charged non-binder, we also confirmed that BIND is highly binder-specific in both SN1 and SN2 reaction pathways. …
Number of citations: 0 dr.library.brocku.ca
S Auerbach, D Filer, D Reif, V Walker… - Environmental …, 2016 - ehp.niehs.nih.gov
Background: Diabetes and obesity are major threats to public health in the United States and abroad. Understanding the role that chemicals in our environment play in the development …
Number of citations: 67 ehp.niehs.nih.gov

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